molecular formula C15H9ClO3 B1522244 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid CAS No. 1208402-13-4

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1522244
CAS No.: 1208402-13-4
M. Wt: 272.68 g/mol
InChI Key: PJKPYMBVXIXFSZ-UHFFFAOYSA-N
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Description

“6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H9ClO3 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . They can also undergo an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .


Physical and Chemical Properties Analysis

The boiling point of a similar compound, benzofuran-6-carboxylic acid, is 348.8±22.0 C at 760 mmHg . The specific physical and chemical properties of “this compound” are not provided in the search results.

Scientific Research Applications

Benzofuran Derivatives in Pharmacology

Benzofuran compounds, including structures similar to 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid, are ubiquitous in nature and exhibit a broad spectrum of biological activities. These activities position benzofuran derivatives as compounds of interest in medicinal chemistry and pharmacology. Natural and synthetic benzofuran derivatives have demonstrated anticancer, antibacterial, antioxidative, and antiviral activities, making them potential natural drug lead compounds. The development of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity highlights the therapeutic potential of this class of compounds in treating viral diseases. Additionally, novel scaffolds incorporating benzofuran units have been utilized as anticancer agents, underscoring the versatility and significance of benzofuran derivatives in drug discovery and development (Miao et al., 2019).

Antioxidant Properties

The antioxidant properties of hydroxycinnamic acids, which share structural similarities with benzofuran derivatives, have been extensively reviewed, focusing on structure-activity relationships (SARs). These studies have led to the generation of more potent antioxidant molecules through medicinal chemistry. Understanding the SARs of benzofuran compounds and their analogs is crucial in identifying highly effective antioxidants for managing oxidative stress-related diseases. The presence of certain functional groups and the overall molecular structure play significant roles in the antioxidant activity, which is vital for the therapeutic application of these compounds in preventing or treating diseases associated with oxidative stress (Razzaghi-Asl et al., 2013).

Environmental Applications

Beyond pharmacological applications, carboxylic acids, including benzofuran derivatives, have been studied for their environmental applications, particularly in the detoxification and remediation of pollutants. The reduction of Cr(VI) to Cr(III) mediated by environmentally relevant carboxylic acids illustrates the potential of these compounds in environmental cleanup efforts. This process, facilitated by carboxylic acids, showcases a clean and ubiquitous approach to mitigating the toxicity of chromium compounds in natural and effluent water sources. The performance of these reduction processes is influenced by various factors, including the presence of carboxylic acids, highlighting the importance of understanding the chemical mechanisms underlying environmental remediation techniques (Jiang et al., 2019).

Mechanism of Action

Safety and Hazards

While the specific safety and hazards for “6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid” are not mentioned in the search results, it’s important to note that benzofuran compounds can pose certain safety hazards and precautions should be taken when handling them .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Properties

IUPAC Name

6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-6-7-11-12(8-10)19-14(15(17)18)13(11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKPYMBVXIXFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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